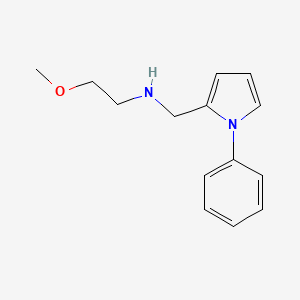

2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold which possesses a diverse nature of activities .

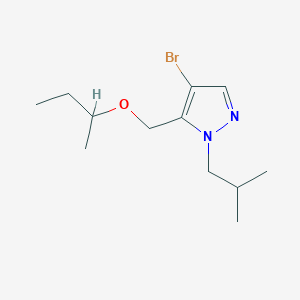

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the pyrrole ring and the various substituents attached to it. The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which include compounds like “2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine”, have shown significant biological potential . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antioxidant Activity

The compound has been characterized and tested for its antioxidant activity . The results of the antioxidant activity test resulted in an EC50 value of 10.46 ppm .

Fungicidal Activity

Research has shown that similar compounds have fungicidal activity . The steric hindrance effect of the R1 and R2 substituents and the electrostatic effect of the substituents on the benzene ring were found to be key factors affecting the activity of this type of compound .

Antimycobacterial Activity

Indole derivatives have been synthesized and screened for their in vitro antimycobacterial activity . The antitubercular result showed that chlorine derivatives were most active .

Applications in Material Science

m-Aryloxy phenols, a group of compounds that includes “2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine”, have a wide range of applications in various industries, including plastics, adhesives, and coatings . They are commonly used in the production of these materials due to their ability to improve thermal stability and flame resistance .

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . They have high potential for synthesizing bioactive natural products and conducting polymers .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with serotonin receptors, inhibiting serotonin uptake .

Mode of Action

Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors, leading to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to inhibit serotonin uptake, which can influence mood and behavior .

properties

IUPAC Name |

2-methoxy-N-[(1-phenylpyrrol-2-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-17-11-9-15-12-14-8-5-10-16(14)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXCFKYOIGFWRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)

![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)

![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)

![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)

![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)

![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)